1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-cyclopentyl-N-cyclopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10-8-13(16(21)19-11-6-7-11)14-9-17-20(15(14)18-10)12-4-2-3-5-12/h8-9,11-12H,2-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNVEZHKBGTXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the construction of the pyrazolopyridine core followed by the introduction of the cyclopentyl and cyclopropyl groups. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-4-cyclopentyl-6-methylpyridine-2-carboxylic acid with cyclopropyl isocyanate in the presence of a suitable base can yield the desired compound .
Industrial Production Methods
Industrial production of 1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for
Biological Activity
1-Cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, with CAS Number 1282123-19-6, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
- IUPAC Name : 1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of kinase inhibition. It has been shown to modulate pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
Biological Activity Overview
1-Cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against human solid tumor cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) .
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. Its structure suggests it could target pathways like c-Met signaling, which is critical in tumor growth and metastasis .
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Evaluation :
- Mechanistic Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of 1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:
- Absorption and Distribution : Early studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is still required.
- Toxicology : Initial assessments indicate low toxicity levels; further toxicological evaluations are necessary to confirm safety profiles.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and pharmacokinetic properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent modifications. Below is a comparative analysis:
Substituent Effects on Pharmacokinetics
- Cyclopropyl vs. Cyclopentyl : Cyclopropyl’s ring strain may reduce metabolic degradation compared to bulkier cyclopentyl, but cyclopentyl improves membrane permeability .
- Halogenated Aromatics (e.g., 4-fluorophenyl) : Enhance target binding affinity and selectivity for kinase inhibition .
- Tetrahydrothiophene Dioxido : Increases solubility and stabilizes interactions with polar residues in enzyme active sites .
Unique Advantages of the Target Compound
Metabolic Stability : The cyclopropylamide group may confer resistance to hydrolysis, extending half-life compared to esters or ureas .
Selectivity : The cyclopentyl group’s size and rigidity could reduce off-target effects, a limitation in simpler analogs like 1-methylpyrazolo[3,4-b]pyridines .
Synthetic Feasibility : Modular synthesis allows for substitution at positions 1, 4, and 6, enabling rapid optimization .
Q & A
Q. What are the critical steps in synthesizing 1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation, functional group substitutions, and carboxamide formation. Key considerations include:
- Regioselectivity : Use of directing groups (e.g., electron-withdrawing substituents) to control pyrazole ring formation .
- Catalysts : Pd-catalyzed cross-coupling reactions for cyclopropane or cyclopentyl group introductions .
- Purification : Column chromatography or recrystallization to isolate the target compound .
- Example protocol: A three-step synthesis starting from 5-aminopyrazole derivatives, with yields optimized via temperature control (60–80°C) and solvent selection (DMF or THF) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- NMR Spectroscopy : Confirms substitution patterns (e.g., cyclopentyl/cyclopropyl groups) and purity .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₃ClN₈O in ) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., cyclopropane ring strain analysis) .
- HPLC : Assesses purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazolo[3,4-b]pyridine core synthesis be systematically addressed?
Regioselectivity is influenced by:
- Electronic Effects : Electron-deficient pyrazole precursors favor nucleophilic attack at specific positions .
- Steric Hindrance : Bulky substituents (e.g., cyclopentyl) direct reactions to less hindered sites .
- Computational Modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .
- Example: Introducing a methyl group at position 6 reduces steric clash during cyclopropane functionalization .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., cyclopropyl vs. isopropyl) on target binding .
- Crystallographic Data : Resolve binding modes (e.g., hydrogen bonding with kinase active sites) to explain potency differences .
Q. How can solubility and bioavailability be improved without compromising target affinity?
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylates) hydrolyzed in vivo to carboxylic acids .
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Structural Modifications : Add polar groups (e.g., hydroxyl) to the cyclopentyl moiety while monitoring SAR .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Pyrazolo[3,4-b]pyridine Derivatives
Q. Table 2. Key Pharmacological Parameters from Kinase Binding Studies
| Target Kinase | IC₅₀ (nM) | Binding Mode () |
|---|---|---|
| JAK2 | 12.4 | ATP-pocket competitive inhibition |
| BRAF V600E | 8.7 | Allosteric stabilization of inactive state |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
